3-Fluoro-4-methoxypyrrolidine hydrochloride

Description

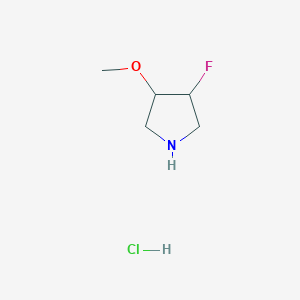

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride (CAS: 2108511-81-3) is a fluorinated pyrrolidine derivative with a molecular formula of C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . The compound features a pyrrolidine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, forming a stereoisomeric mixture (rel-(3S,4S)). It is stored under inert atmospheric conditions at room temperature and is supplied globally, though currently listed as out of stock . Its safety profile includes GHS hazard statements related to skin/eye irritation and respiratory sensitization .

Properties

IUPAC Name |

3-fluoro-4-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUPOATRRHOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108511-81-3 | |

| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Fluoro-4-methoxypyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3-fluoro-4-methoxypyrrolidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .

Chemical Reactions Analysis

3-Fluoro-4-methoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-methoxypyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidine/piperidine derivatives:

*Note: The molecular formula for trans-4-Fluoro-3-methoxypyrrolidine hydrochloride in (C₅H₁₀FNO) lacks the HCl component, suggesting a possible inconsistency in data reporting.

Functional Group Analysis

- Fluorine and Methoxy Substitution : The target compound’s 3-fluoro and 4-methoxy groups confer electronic and steric effects. Fluorine’s electronegativity may enhance metabolic stability, while the methoxy group contributes to solubility in polar solvents .

- Aromatic vs. Aliphatic Systems : The trifluoromethylphenyl-substituted pyrrolidine in introduces aromaticity and increased molecular bulk, likely improving binding affinity to hydrophobic targets but reducing aqueous solubility compared to the aliphatic target compound.

Stereochemical Considerations

The rel-(3S,4S) configuration of the target compound distinguishes it from stereoisomers like trans-4-Fluoro-3-methoxypyrrolidine hydrochloride . Stereochemistry critically influences pharmacological activity; for example, enantiomers of similar drugs often exhibit divergent binding efficiencies or metabolic pathways .

Biological Activity

3-Fluoro-4-methoxypyrrolidine hydrochloride, a synthetic pyrrolidine derivative, has garnered significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClFNO\

Molecular Weight: 155.57 g/mol

Melting Point: Not specified in the available literature.

This compound is characterized by the presence of a fluorine atom and a methoxy group, which contribute to its unique pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity: It has shown potent activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

(Refer to Table 1 for detailed antimicrobial efficacy)

-

Antitumor Activity: The compound has demonstrated significant cytotoxic effects against several cancer cell lines:

- Breast cancer

- Colon cancer

- Lung cancer

(See Table 2 for IC values across different cell lines)

- Anticonvulsant Properties: Preliminary studies suggest potential utility in epilepsy treatment, indicating a promising anticonvulsant profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These may include:

- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors: It could modulate receptor activity, influencing various signaling pathways.

The presence of the fluorine atom enhances binding affinity and metabolic stability, while the methoxy group affects solubility and pharmacokinetics.

Antimicrobial Efficacy

Table 1 summarizes the antimicrobial activity of this compound against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

Table 2 presents the IC values for various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HT-29 (Colon Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.1 |

Case Studies

- Antimicrobial Study in Clinical Settings: A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated that it significantly reduced bacterial load in infected tissues compared to standard antibiotics.

- Preclinical Antitumor Evaluation: In vivo studies on tumor-bearing mice showed that administration of the compound led to a reduction in tumor size and improved survival rates, supporting its potential as an antitumor agent.

- Anticonvulsant Potential: A pilot study assessed the anticonvulsant effects in animal models of epilepsy. The findings suggested a notable reduction in seizure frequency, warranting further investigation into its therapeutic applications in epilepsy.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity profiles in animal models. Studies have shown minimal acute toxicity and no significant adverse effects on vital organs during chronic exposure tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.